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Abstract

Uo0S12258, also known as GSK729327, is a potent and selective positive allosteric modulator
(PAM) of the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a
member of the indane-propylsulfonamide class of compounds, it has demonstrated significant
potential in preclinical studies for enhancing cognitive function. This technical guide provides a
comprehensive overview of the synthesis of UoS12258, its detailed chemical properties, and
its mechanism of action as an AMPA receptor modulator. The information presented herein is
intended to support further research and development of this and related compounds in the
field of neuroscience and drug discovery.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and
its receptors, particularly the AMPA receptors, are crucial for mediating fast synaptic
transmission. This process is fundamental to synaptic plasticity, learning, and memory. Positive
allosteric modulators of AMPA receptors represent a promising therapeutic strategy for
addressing cognitive deficits associated with various neurological and psychiatric disorders.
Uo0S12258 has emerged as a significant compound in this area due to its selectivity and in vivo
efficacy. This document outlines the essential technical details concerning its synthesis and
chemical characteristics.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b11938622?utm_src=pdf-interest
https://www.benchchem.com/product/b11938622?utm_src=pdf-body
https://www.benchchem.com/product/b11938622?utm_src=pdf-body
https://www.benchchem.com/product/b11938622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11938622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis of U0oS12258

The synthesis of U0S12258 (N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-
propanesulfonamide) is a multi-step process that involves the construction of the core indane
structure followed by the introduction of the pyridinyl moiety and the final sulfonylation. The
following is a representative synthetic scheme based on the development of related indane-
propylsulfonamide derivatives.

Experimental Protocol: Synthesis of U0S12258

A detailed, step-by-step experimental protocol for the synthesis of UoS12258 is provided
below. This protocol is a composite representation based on established synthetic routes for
analogous compounds and may require optimization for specific laboratory conditions.

Step 1: Synthesis of (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine

Starting Material: 5-Bromo-2,3-dihydro-1H-inden-2-one.

Reaction: Reductive amination.

Reagents: Ammonium acetate, sodium cyanoborohydride, methanol.

Procedure: To a solution of 5-Bromo-2,3-dihydro-1H-inden-2-one in methanol, add
ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room
temperature for 24 hours. Quench the reaction with water and extract the product with ethyl
acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The crude product is purified by column
chromatography to yield (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine. The enantiomerically
pure (S)-isomer is obtained through chiral resolution.

Step 2: Suzuki Coupling to Introduce the Pyridinyl Moiety

o Starting Material: (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine and (6-fluoropyridin-3-
yl)boronic acid.

e Reaction: Suzuki-Miyaura cross-coupling.
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» Reagents: Palladium catalyst (e.g., Pd(PPhs)4), a base (e.g., sodium carbonate), and a
suitable solvent system (e.g., toluene/ethanol/water).

e Procedure: In a reaction vessel, combine (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine, (6-
fluoropyridin-3-yl)boronic acid, the palladium catalyst, and the base in the solvent system.
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12 hours.
After cooling to room temperature, partition the mixture between water and ethyl acetate.
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated. The residue is purified by flash chromatography to afford (2S)-5-(6-
Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.

Step 3: Sulfonylation to Yield UoS12258
o Starting Material: (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.
e Reaction: Sulfonylation.

o Reagents: Isopropylsulfonyl chloride and a non-nucleophilic base (e.qg., triethylamine or
diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane).

e Procedure: Dissolve (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine and the
base in dichloromethane. Cool the solution to 0 °C. Add isopropylsulfonyl chloride dropwise
to the cooled solution. Allow the reaction to warm to room temperature and stir for 16 hours.
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
The crude product is purified by recrystallization or column chromatography to yield
Uo0S12258.

Chemical and Physical Properties

A summary of the key chemical and physical properties of UoS12258 is presented in the table
below.
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Property Value
N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-

UPAC Name ind[(en-;-yl](-2-propane:L)1/Ifona)r/n)ide '

Synonyms GSK729327

CAS Number 875927-64-3

Molecular Formula C17H19FN202S

Molecular Weight 334.41 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

Storage Store at -20°C for long-term stability

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of UoS12258.

e 1H NMR (DMSO-ds, 400 MHz): & (ppm) 8.45 (d, J=2.4 Hz, 1H), 8.10 (td, J=8.4, 2.4 Hz, 1H),
7.60 (d, J=8.0 Hz, 1H), 7.45-7.40 (m, 2H), 7.25 (t, J=8.4 Hz, 1H), 4.40-4.30 (m, 1H), 3.40-
3.30 (m, 1H), 3.20-3.05 (m, 2H), 2.95-2.85 (m, 2H), 1.30 (d, J=6.8 Hz, 6H).

e 13C NMR (DMSO-ds, 100 MHz): & (ppm) 163.5 (d, J=240 Hz), 147.0 (d, J=15 Hz), 142.5,
140.0, 139.5, 135.0, 127.0, 125.0, 124.5, 109.0 (d, J=38 Hz), 55.0, 52.0, 38.5, 38.0, 17.0.

e Mass Spectrometry (ESI+): m/z 335.1 [M+H]*.

Mechanism of Action and Signaling Pathway

Uo0S12258 acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the
receptor that is distinct from the glutamate binding site. This binding potentiates the receptor's
response to glutamate, leading to an enhanced influx of cations (primarily Na* and Ca?*) into
the neuron upon glutamate binding. This modulation results in a prolonged and amplified
excitatory postsynaptic current.
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The enhanced AMPA receptor activity strengthens synaptic transmission and is believed to be
the underlying mechanism for the observed pro-cognitive effects of U0S12258.
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Caption: Mechanism of action of UoS12258 as a positive allosteric modulator of the AMPA
receptor.

Experimental Workflows
In Vitro Potency Assessment

A typical workflow to assess the in vitro potency of UoS12258 involves electrophysiological
recordings from primary neurons or cell lines expressing AMPA receptors.
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Caption: Workflow for determining the in vitro potency of UoS12258.

Conclusion

UoS12258 is a well-characterized and potent positive allosteric modulator of the AMPA
receptor with significant potential for therapeutic applications in cognitive disorders. The
synthetic route is accessible, and its chemical properties are well-defined. This technical guide
provides a foundational resource for researchers and drug development professionals working
with UoS12258 and related compounds, facilitating further exploration of their therapeutic
utility.
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 To cite this document: BenchChem. [U0S12258: A Technical Guide to its Synthesis and
Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11938622#u0s12258-synthesis-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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